molecular formula C26H25Cl2N3O3S B2560073 N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide CAS No. 865655-03-4

N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide

Cat. No.: B2560073
CAS No.: 865655-03-4
M. Wt: 530.46
InChI Key: UFAXGFYDHPHNFC-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a synthetically modified thieno[3,2-d]pyrimidine derivative specifically designed for pharmaceutical research and biochemical investigation. This compound features a distinctive molecular architecture comprising a thienopyrimidine dione core system functionalized with multiple halogenated benzyl groups, contributing to its unique biological properties and research utility. The structural complexity of this compound, particularly the presence of chlorobenzyl substituents at both the N-1 and N-3 positions of the pyrimidine ring system connected through a hexanamide linker, enhances its molecular recognition capabilities for specific enzyme binding sites . Compounds within this chemical class have demonstrated significant potential as targeted modulators of various enzymatic processes, particularly those involving nucleotide-binding domains and kinase recognition sites, making them valuable tools for investigating cellular signaling pathways . The strategic incorporation of chlorine atoms at specific positions on the benzyl rings enhances the compound's metabolic stability and membrane permeability, optimizing its suitability for in vitro investigation systems. Researchers primarily utilize this compound as a key reference standard in enzymology studies, cancer biology research, and inflammatory pathway analysis, where its well-defined structure-activity relationship provides crucial insights for medicinal chemistry optimization programs . The compound's mechanism of action is characterized by its ability to interact with ATP-binding pockets of various enzyme targets, potentially inhibiting phosphorylation events and modulating downstream signaling cascades . As a specialized research chemical, this product is provided with comprehensive analytical characterization including HPLC purity verification, mass spectrometry confirmation, and NMR structural validation to ensure batch-to-batch consistency and experimental reproducibility. This compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption applications. Researchers working in targeted drug discovery, enzyme kinetics, and structure-activity relationship studies will find this well-characterized compound particularly valuable for advancing their investigative programs.

Properties

CAS No.

865655-03-4

Molecular Formula

C26H25Cl2N3O3S

Molecular Weight

530.46

IUPAC Name

N-[(2-chlorophenyl)methyl]-6-[1-[(3-chlorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide

InChI

InChI=1S/C26H25Cl2N3O3S/c27-20-9-6-7-18(15-20)17-31-22-12-14-35-24(22)25(33)30(26(31)34)13-5-1-2-11-23(32)29-16-19-8-3-4-10-21(19)28/h3-4,6-10,12,14-15H,1-2,5,11,13,16-17H2,(H,29,32)

InChI Key

UFAXGFYDHPHNFC-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-6-[1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide is a complex organic compound with notable biological activity. Its unique thienopyrimidine core structure and the presence of multiple functional groups contribute to its potential therapeutic applications, particularly in the treatment of viral infections and cancer.

Chemical Structure and Properties

The compound has a molecular formula of C26H25Cl2N3O3S and a molecular weight of 573.5 g/mol. The IUPAC name reflects its intricate structure, which includes a hexanamide side chain and chlorobenzyl groups that enhance its reactivity and biological interactions .

Research indicates that this compound interacts with specific molecular targets such as enzymes and receptors involved in critical biological pathways. This interaction can modulate enzymatic activities or receptor functions, which is essential for its therapeutic potential .

Therapeutic Applications

Antiviral Activity:
The compound has shown promise against viral infections, particularly hepatitis B. Its mechanism involves the inhibition of viral replication by targeting specific pathways crucial for the virus's lifecycle .

Cancer Treatment:
There is growing interest in the compound's potential as an inhibitor of the Hedgehog signaling pathway, which plays a significant role in cancer progression. Studies have shown that modifications of similar thienopyrimidine compounds can effectively inhibit this pathway, suggesting that this compound may exhibit similar properties .

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Properties
6-(4-Chlorobenzyl)-2,4-dioxo-thieno[3,2-d]pyrimidineLacks hexanamide chainPotentially lower solubility
N-(4-Chlorobenzyl)-6-[1-(benzyl)-thieno[3,2-d]pyrimidin-3(2H)-yl]acetamideDifferent side chainEnhanced lipophilicity
5-(Chlorophenyl)thieno[3,2-d]pyrimidine derivativesSimilar core structureVaried biological activities

This comparison highlights the unique combination of functional groups in this compound that may enhance its stability and efficacy compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of thienopyrimidine compounds to evaluate their biological activities. A study demonstrated that novel modifications could lead to compounds with improved potency against specific targets . Additionally, molecular docking studies have indicated favorable interactions between these compounds and their biological targets, paving the way for further development .

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidinone Derivatives

Compound 4 (9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one) shares chlorinated aromatic substituents but replaces the thieno ring with a chromene system .

  • Physicochemical Properties: Chromeno derivatives typically exhibit higher molar absorptivity in UV-Vis spectra due to extended conjugation.

Thiazolo[3,2-a]pyrimidine Derivatives

Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core with cyano and furan substituents .

  • Electronic Effects: The thiazolo ring introduces a sulfur atom adjacent to the pyrimidine, increasing electron-withdrawing character. The cyano group (11b) further enhances polarity, contrasting with the lipophilic chlorobenzyl groups in the target compound.
  • Synthetic Routes : These derivatives are synthesized via condensation with chloroacetic acid and aromatic aldehydes, differing from the target compound’s likely benzyl halide-based pathway.

Substituent Effects

Chlorobenzyl vs. Cyanobenzyl Groups

  • Lipophilicity: The target compound’s 2- and 3-chlorobenzyl groups confer higher logP values compared to 11b’s 4-cyanobenzylidene group, which reduces membrane permeability but improves aqueous solubility .
  • Hydrogen Bonding: The amide group in the target compound provides hydrogen-bonding capacity absent in non-amide derivatives like 11a,b.

Aliphatic Chain Modifications

The hexanamide chain in the target compound contrasts with shorter chains (e.g., ethyl in 11a,b). Longer chains may enhance bioavailability by improving solubility and reducing metabolic clearance .

Physicochemical and Spectroscopic Properties

Property Target Compound Chromeno-pyrimidinone (4) Thiazolo-pyrimidine (11b)
Molecular Formula C₂₈H₂₄Cl₂N₄O₃S C₂₉H₂₂Cl₂N₂O₃ C₂₂H₁₇N₃O₃S
Molecular Weight 591.48 g/mol 547.40 g/mol 403.45 g/mol
Key IR Absorptions ~1700 cm⁻¹ (C=O) ~1719 cm⁻¹ (C=O) ~2210 cm⁻¹ (CN)
1H NMR Features δ 7.2–7.5 (Ar-H), δ 4.5 (CH₂-Cl) δ 7.0–7.8 (Ar-H) δ 8.01 (=CH)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates should be prioritized?

  • Methodology : A multi-step approach is typically employed, starting with the synthesis of the thieno[3,2-d]pyrimidine core. For example, chloroacetic acid and aromatic aldehydes (e.g., 3-chlorobenzaldehyde) can be condensed under reflux with acetic anhydride and sodium acetate to form thiazolo-pyrimidine intermediates . Subsequent alkylation with 2-chlorobenzyl halides and hexanamide coupling via carbodiimide-mediated reactions are critical for introducing the side chains .
  • Key intermediates :

  • Thieno[3,2-d]pyrimidine-2,4-dione derivatives (e.g., 1-(3-chlorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidine).
  • Hexanamide intermediates functionalized with chlorobenzyl groups.

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound?

  • 1H/13C NMR :

  • Aromatic protons in the 2-chlorobenzyl and 3-chlorobenzyl groups appear as multiplets at δ 7.2–7.6 ppm, with coupling constants (J = 7–8 Hz) confirming substitution patterns .
  • The hexanamide chain’s methylene protons (CH2) resonate at δ 1.2–2.4 ppm, with splitting patterns indicating proximity to carbonyl groups .
    • IR : Strong absorption bands at ~1700–1750 cm⁻¹ confirm C=O stretching in the pyrimidinedione and amide groups .
    • MS : High-resolution MS (HRMS) can differentiate isotopic clusters for chlorine-containing fragments (e.g., M+2 peaks at m/z 403 for C22H17Cl2N3O3S) .

Q. What solvent systems are optimal for its solubility and stability during in vitro assays?

  • Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrophobic chlorobenzyl groups. Stability testing in aqueous buffers (pH 7.4) with <5% DMSO is recommended to avoid decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent ratios). For example, copper-catalyzed dimerization/cyclization reactions achieve 57% yield under optimized conditions (3 hours, 80°C) .
  • Algorithmic Optimization : Bayesian optimization or heuristic algorithms can predict ideal reaction parameters (e.g., reagent stoichiometry, time) with fewer experimental runs than traditional methods .

Q. How should researchers address contradictory spectral data between batches?

  • Case Study : Discrepancies in NMR coupling constants (e.g., δ 7.3–7.6 ppm multiplets) may arise from rotameric equilibria in the hexanamide chain. Variable-temperature NMR (VT-NMR) at 25–60°C can stabilize conformers for clearer analysis .
  • Chromatographic Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate impurities contributing to spectral noise .

Q. What computational strategies predict this compound’s pharmacokinetic and pharmacodynamic properties?

  • In Silico Modeling :

  • ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and permeability, suggesting moderate blood-brain barrier penetration .
  • Docking Studies : Molecular docking with thieno[3,2-d]pyrimidine-binding enzymes (e.g., kinases) can prioritize targets for experimental validation .

Data Contradiction Analysis

Issue Possible Cause Resolution Strategy
Variable NMR shiftsRotameric effects or solvent polarityVT-NMR in deuterated DMSO
Yield fluctuationsInconsistent alkylation stepDoE for catalyst (e.g., NaOAc) optimization
MS fragmentation anomaliesIsotopic interference from chlorine atomsHRMS with isotopic pattern matching

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